3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Beschreibung
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene-based sulfonamide-carboxamide hybrid compound. Its structure features a thiophene core substituted at position 2 with a carboxamide group linked to a pyridin-3-ylmethyl moiety and at position 3 with a methyl(4-methylphenyl)sulfamoyl group. Position 4 of the thiophene ring is occupied by a phenyl group.
Eigenschaften
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-18-10-12-21(13-11-18)28(2)33(30,31)24-22(20-8-4-3-5-9-20)17-32-23(24)25(29)27-16-19-7-6-14-26-15-19/h3-15,17H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOOIVFKMDXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, with the CAS number 946212-69-7, is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features include a thiophene ring, a sulfamoyl group, and various aromatic substituents, which suggest potential biological activity and applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 477.6 g/mol. The presence of functional groups such as sulfamoyl and pyridine enhances its reactivity and potential therapeutic properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3S2 |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 946212-69-7 |
Biological Activity Overview
Preliminary studies suggest that compounds containing thiophene and sulfamoyl groups may exhibit various biological activities, including:
- Antitumor Activity : The structural characteristics of this compound may contribute to its efficacy against certain cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways.
- Antimicrobial Properties : The presence of aromatic rings can enhance interaction with microbial targets.
Case Studies
- Antitumor Effects : In vitro studies have demonstrated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural features have been shown to inhibit cell proliferation through apoptosis induction.
- Anti-inflammatory Studies : Compounds with sulfamoyl groups have been reported to downregulate pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.
Research Findings
Recent research highlights the importance of the structural components in determining biological activity:
- Thiophene Derivatives : These compounds are recognized for their diverse biological activities. Studies indicate that modifications at specific positions on the thiophene ring can significantly alter their pharmacological profiles.
- Sulfamoyl Group Influence : The presence of the sulfamoyl moiety has been linked to enhanced binding affinity to biological targets, which may lead to improved therapeutic efficacy.
Future Directions
Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Vergleich Mit ähnlichen Verbindungen
Position 4 Substitutions
Carboxamide Group Modifications
- Target Compound: N-(pyridin-3-ylmethyl) group.
- Analogs: N-(4-methylphenyl) (): Increases hydrophobicity. N-[4-(propan-2-yl)phenyl] (, Compound 4): Bulkier substituents may hinder binding in sterically restricted active sites .
Sulfamoyl Group Diversity
- Target Compound : Methyl(4-methylphenyl)sulfamoyl.
- Analogs :
Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural similarity to analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
